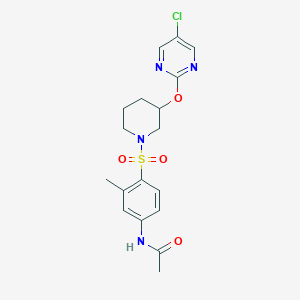
N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O4S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Given the presence of a 5-chloropyrimidin-2-yl moiety in its structure, it’s possible that it may interfere with pyrimidine metabolism or other related biochemical pathways .
Pharmacokinetics
These properties could impact its bioavailability and overall pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it may have potential biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with its targets. Additionally, the presence of other molecules could either facilitate or hinder its access to its targets .
准备方法
1. Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide typically involves a multi-step process. One common route starts with the preparation of 5-chloropyrimidin-2-ol, which undergoes a substitution reaction with piperidine. The resulting intermediate then reacts with a sulfonyl chloride derivative under controlled conditions to form the sulfonylated product. This compound is further reacted with 3-methylphenylacetic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to produce the final compound.
2. Industrial Production Methods: On an industrial scale, the production methods are optimized to ensure high yield and purity. This often involves the use of robust, scalable reaction conditions and purification techniques like recrystallization and chromatography. Key considerations include maintaining the integrity of sensitive functional groups and minimizing by-products.
1. Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl and acetamide moieties, under strong oxidizing conditions.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it into a sulfoxide or sulfide under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the chloro-pyrimidine position.
2. Common Reagents and Conditions:
Oxidation: Use of reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reagents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Conditions may include polar aprotic solvents like DMF (dimethylformamide) and bases such as potassium carbonate (K₂CO₃).
3. Major Products: The major products depend on the specific reactions and conditions. For instance, oxidation can yield N-oxide derivatives, while reduction may produce sulfoxide or sulfide forms. Substitution reactions typically modify the pyrimidine ring, introducing new substituents.
科学研究应用
N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide finds applications in several scientific domains:
Chemistry: Used as a building block for more complex molecules and as a reagent in various organic synthesis reactions.
Biology: Explored for its potential as a molecular probe in biochemical assays, particularly those involving enzyme inhibition and receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials, such as advanced polymers and coatings, due to its unique structural properties.
相似化合物的比较
Compared to other similar compounds, N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological properties. Similar compounds include:
N-(4-(sulfonyl)-3-methylphenyl)acetamide: Lacks the pyrimidine ring, potentially resulting in different biological activities.
N-(4-((piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide: Missing the chloro-pyrimidine moiety, affecting its chemical reactivity and interactions.
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications, highlighting the importance of its continued study and development.
属性
IUPAC Name |
N-[4-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S/c1-12-8-15(22-13(2)24)5-6-17(12)28(25,26)23-7-3-4-16(11-23)27-18-20-9-14(19)10-21-18/h5-6,8-10,16H,3-4,7,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOIMPVOVFVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
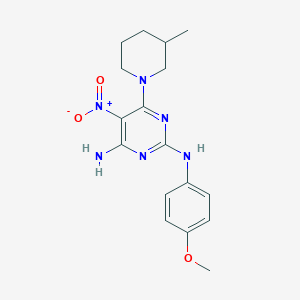
![3-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-6,8-dimethyl-1,2-dihydroquinolin-2-one](/img/structure/B2923442.png)
![4-ethoxy-6-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2923447.png)
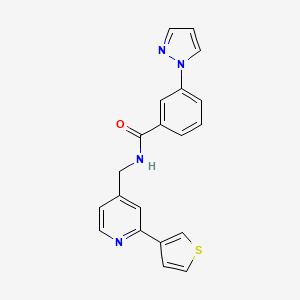
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2923449.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2923453.png)
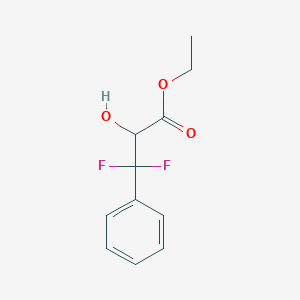
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2923456.png)
![3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2923457.png)
![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2923461.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2923462.png)
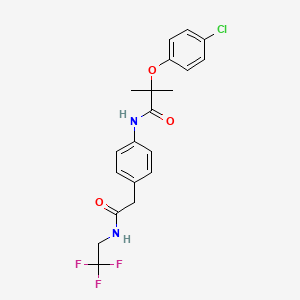
![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
